(3,5-Dichloroanilino)ethenetricarbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dichloroanilino)ethene-1,1,2-tricarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4Cl2N4/c12-8-1-9(13)3-10(2-8)17-11(6-16)7(4-14)5-15/h1-3,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUMERYEKBEPAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=C(C#N)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147614 | |
| Record name | (3,5-Dichloroanilino)ethenetricarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106484-98-4 | |
| Record name | (3,5-Dichloroanilino)ethenetricarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106484984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3,5-Dichloroanilino)ethenetricarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Organic Transformations for 3,5 Dichloroanilino Ethenetricarbonitrile
General Synthetic Pathways
The formation of (3,5-dichloroanilino)ethenetricarbonitrile from 3,5-dichloroaniline (B42879) is primarily achieved through a reaction with tetracyanoethylene (B109619) (TCNE). This reaction, known as tricyanovinylation, is a versatile method for introducing a tricyanovinyl group onto aromatic amines. mdpi.com
The synthesis of this compound proceeds via a nucleophilic attack of the amino group of 3,5-dichloroaniline on one of the nitrile groups of tetracyanoethylene. The nitrogen atom in the aniline (B41778) molecule possesses a lone pair of electrons, enabling it to act as a nucleophile. quora.com This initial attack leads to the formation of a zwitterionic intermediate.
In some cases, the reaction of TCNE with aromatic amines can lead to cyclization products. For instance, reactions with certain benzamidine (B55565) derivatives can yield dihydroimidazole (B8729859) or quinazoline (B50416) derivatives through a Michael addition followed by intramolecular cyclization. mdpi.com While direct evidence for the cyclization of this compound itself is not detailed in the provided information, the potential for such subsequent reactions exists depending on the reaction conditions and the presence of other functional groups.
A condensation reaction is characterized by the joining of two molecules with the concurrent loss of a small molecule, such as water. bit.edu.cnresearchgate.netmasterorganicchemistry.com The reaction between 3,5-dichloroaniline and tetracyanoethylene to form this compound can be viewed as a form of condensation where a molecule of hydrogen cyanide (HCN) is formally eliminated.
The tricyanovinylation of primary and secondary arylamines, such as 3,5-dichloroaniline, results in the formation of a tricyanovinyl substituent on the amino group. mdpi.com These reactions are often efficient, proceeding smoothly with high yields and at a fast rate. mdpi.com The resulting ethenetricarbonitrile moiety is a key structural feature of the final product.
Enamines, which are structurally related to the initial adduct of an amine and a cyano group, are known to be excellent nucleophiles and can participate in a variety of subsequent reactions. libretexts.orgwikipedia.org The formation of the ethenetricarbonitrile moiety imparts unique electronic properties to the molecule, making it a subject of interest in materials science and as an intermediate in the synthesis of more complex heterocyclic compounds. mdpi.com
Precursor Synthesis: Methodologies for 3,5-Dichloroaniline Derivatization
The precursor, 3,5-dichloroaniline, is a crucial starting material for the synthesis of this compound. Several synthetic routes are available for its preparation.
A common and direct method for the synthesis of 3,5-dichloroaniline is the hydrogenation of 3,5-dichloronitrobenzene. nih.gov This reduction of the nitro group to an amino group can be achieved using various catalytic systems. Nanoscale Fe2O3-based catalysts have been shown to be effective for the selective hydrogenation of nitroarenes to anilines. nih.gov
| Reactant | Product | Catalyst |
| 3,5-Dichloronitrobenzene | 3,5-Dichloroaniline | Fe2O3-based nanocatalysts |
Another approach involves the catalytic hydrogenation of 3,4-dichloronitrobenzene, where careful control of reaction conditions is necessary to achieve the desired isomer. google.com
The Sandmeyer reaction provides a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. oatext.com This reaction is a cornerstone of synthetic organic chemistry for the transformation of aryl amines. libretexts.org
While not a direct route to 3,5-dichloroaniline from a simpler aniline, the principles of the Sandmeyer reaction can be applied in multi-step syntheses. The reaction involves the diazotization of an aromatic amine with a nitrite (B80452) source in the presence of a strong acid to form a diazonium salt. wikipedia.org This salt can then be treated with a copper(I) salt to introduce a halide, cyanide, or other functional groups. oatext.comnih.gov
For example, a related transformation involves the diazotization of an appropriately substituted aniline, followed by a Sandmeyer-type reaction to introduce one or both of the chloro substituents.
An alternative synthetic strategy for 3,5-dichloroaniline involves bromination and subsequent dehalogenation or ammonolysis steps. One patented method describes the bromination of 2,4-dichloroaniline (B164938) to yield 2-bromo-4,6-dichloroaniline. This intermediate is then subjected to deamination and reduction to afford 3,5-dichlorobromobenzene, which can be converted to 3,5-dichloroaniline via ammonolysis. oatext.com
Another approach starts with the bromination of dichlorobenzene to produce dichlorobromobenzene. Isomerization and separation can then yield 3,5-dichlorobromobenzene, which is subsequently converted to 3,5-dichloroaniline through ammonolysis. prepchem.com
A further method involves the dechlorination of 2,3,5,6-tetrachloroaniline (B43135) using a palladium/active charcoal catalyst under high pressure and temperature to yield 3,5-dichloroaniline.
| Starting Material | Key Intermediate(s) | Final Product |
| 2,4-Dichloroaniline | 2-Bromo-4,6-dichloroaniline, 3,5-Dichlorobromobenzene | 3,5-Dichloroaniline |
| Dichlorobenzene | Dichlorobromobenzene, 3,5-Dichlorobromobenzene | 3,5-Dichloroaniline |
| 2,3,5,6-Tetrachloroaniline | - | 3,5-Dichloroaniline |
Advanced Synthetic Approaches and Process Optimization
Given the lack of specific literature, advanced synthetic approaches and process optimization for this compound can only be presented hypothetically. A plausible synthetic route would involve the reaction of 3,5-dichloroaniline with an ethenetricarbonitrile precursor. One such precursor could be tetracyanoethylene oxide or a similar reactive species. The reaction would likely proceed via a nucleophilic attack of the aniline nitrogen on the electrophilic ethene scaffold, followed by elimination to yield the desired product.
Process optimization for such a hypothetical reaction would involve a systematic study of various parameters to maximize yield and purity while minimizing reaction time and environmental impact. Key parameters for optimization would include:
Solvent Selection: A range of solvents, from polar aprotic (e.g., acetonitrile, DMF) to nonpolar (e.g., toluene, dichloromethane), would be screened. The choice of solvent can significantly influence reaction rates and solubility of reactants and products.
Temperature Control: The effect of temperature on the reaction kinetics and the formation of byproducts would be investigated. An optimal temperature profile, potentially involving initial cooling followed by gradual warming, might be necessary.
Catalyst Screening: The use of acid or base catalysts could be explored to facilitate the reaction. For instance, a mild acid catalyst might be employed to activate the ethenetricarbonitrile precursor, while a non-nucleophilic base could be used to deprotonate the aniline, increasing its nucleophilicity.
Stoichiometry of Reactants: Varying the molar ratio of 3,5-dichloroaniline to the ethenetricarbonitrile precursor would be crucial to determine the optimal balance for high conversion and minimal unreacted starting materials.
A data table summarizing a hypothetical optimization study is presented below:
| Entry | Solvent | Catalyst | Temperature (°C) | Molar Ratio (Aniline:Ethene Precursor) | Yield (%) |
| 1 | Acetonitrile | None | 25 | 1:1 | Low |
| 2 | Acetonitrile | Acetic Acid | 50 | 1:1 | Moderate |
| 3 | DMF | None | 80 | 1:1.2 | Moderate |
| 4 | Dichloromethane | Triethylamine | 0 to 25 | 1.1:1 | High |
| 5 | Toluene | p-TsOH | Reflux | 1:1 | Moderate |
Derivatization Strategies and Analogous Compound Synthesis
The derivatization of this compound would be a valuable strategy to explore its chemical space and potentially develop analogues with tailored properties. This can be approached by modifying either the anilino substituent or the ethenetricarbonitrile scaffold.
Systematic Modification of the Anilino Substituent
Systematic modification of the anilino substituent would involve starting with different substituted anilines in the initial synthesis. This would allow for the introduction of a wide variety of functional groups onto the phenyl ring, thereby tuning the electronic and steric properties of the final molecule.
A table illustrating the synthesis of various analogues by modifying the aniline precursor is shown below:
| Precursor Aniline | Resulting Compound | R1 | R2 | R3 |
| 3,5-Difluoroaniline | (3,5-Difluoroanilino)ethenetricarbonitrile | F | H | F |
| 3,5-Dimethylaniline | (3,5-Dimethylanilino)ethenetricarbonitrile | CH3 | H | CH3 |
| 3-Chloro-5-methoxyaniline | (3-Chloro-5-methoxyanilino)ethenetricarbonitrile | Cl | H | OCH3 |
| 4-Amino-3,5-dichlorobenzonitrile | (4-Amino-3,5-dichlorophenylamino)ethenetricarbonitrile | Cl | NH2 | Cl |
Functionalization of the Ethenetricarbonitrile Scaffold
The ethenetricarbonitrile scaffold itself presents opportunities for functionalization, primarily through reactions of the cyano groups. The three nitrile groups are strong electron-withdrawing groups, which activates the double bond for certain reactions and also allows for chemical transformations of the nitriles themselves.
Potential transformations of the cyano groups include:
Hydrolysis: Under acidic or basic conditions, the nitrile groups could be hydrolyzed to carboxylic acid or amide functionalities. Selective hydrolysis of one or two cyano groups would be challenging but could potentially be achieved by carefully controlling reaction conditions.
Reduction: The cyano groups could be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This would introduce basic centers into the molecule.
Cycloaddition Reactions: The nitrile groups can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important pharmacophores.
A summary of potential functionalizations of the ethenetricarbonitrile scaffold is provided in the table below:
| Reagent/Condition | Functional Group Transformation | Resulting Functionality |
| H3O+, Δ | Hydrolysis | Carboxylic Acid |
| H2O, H2SO4 (conc.) | Hydrolysis | Amide |
| 1. LiAlH4; 2. H2O | Reduction | Amine |
| NaN3, NH4Cl | Cycloaddition | Tetrazole |
Molecular Electronic Structure and Theoretical Investigations of 3,5 Dichloroanilino Ethenetricarbonitrile
Application of Molecular Orbital (MO) Theory
Molecular Orbital (MO) theory provides a sophisticated model for understanding the distribution and energy of electrons within a molecule. Unlike simpler models that localize electrons in specific bonds between atoms, MO theory posits that electrons are delocalized across a series of molecular orbitals that can extend over the entire molecule. youtube.comyoutube.com These orbitals are the result of the mathematical combination of individual atomic orbitals.
Atomic Orbital Combinations and Molecular Orbital Formation
The formation of molecular orbitals in (3,5-Dichloroanilino)ethenetricarbonitrile would involve the combination of valence atomic orbitals from its constituent atoms: carbon (2s, 2p), nitrogen (2s, 2p), hydrogen (1s), and chlorine (3s, 3p). The number of molecular orbitals formed is always equal to the number of atomic orbitals that are combined. youtube.com For a complex molecule like this, this results in a large number of molecular orbitals, each with a distinct energy level. The process involves the linear combination of atomic orbitals (LCAO), where atomic wave functions are added or subtracted to create molecular wave functions. youtube.com
Analysis of Electron Density Distribution and Charge Localization
A full molecular orbital analysis would also reveal the electron density distribution across this compound. This would show where electrons are most likely to be found. Due to the high electronegativity of the nitrogen and chlorine atoms, significant negative charge is expected to be localized on the 3,5-dichloroaniline (B42879) ring and especially on the three nitrogen atoms of the nitrile groups. Conversely, the carbon atoms attached to these electronegative groups would carry a partial positive charge. This uneven charge distribution creates a molecular dipole moment and dictates how the molecule interacts with other polar molecules and ions.
Computational Chemistry Approaches
To obtain quantitative data for the molecular orbitals and electronic properties of this compound, computational chemistry methods are essential. These approaches solve approximations of the Schrödinger equation to model molecular behavior.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. mdpi.comnih.gov DFT calculations focus on the electron density rather than the complex wavefunctions of individual electrons, making it computationally efficient for large molecules. mdpi.com
A typical DFT study on this compound would involve:
Geometry Optimization: Finding the lowest energy, most stable three-dimensional arrangement of the atoms.
Frequency Calculation: To ensure the optimized structure is a true energy minimum.
Electronic Property Calculation: Computing various parameters, including the energies of the HOMO and LUMO, the molecular electrostatic potential, and atomic charges. rjptonline.orgresearchgate.net
These calculations are performed using a specific functional (e.g., B3LYP, ωB97XD) and a basis set (e.g., 6-311++G(d,p)), which define the mathematical approximations used. nih.govresearchgate.netnih.gov The results of such a study would provide the precise energy values for the HOMO-LUMO gap and allow for the visualization of the shapes and locations of these frontier orbitals, confirming the qualitative predictions made above. However, the results of such a study on this compound have not been found in published literature.
| Computational Parameter | Description |
| Method | The theoretical approach used for the calculation. For a molecule like this, Density Functional Theory (DFT) is common. |
| Functional | An approximation within DFT to describe electron exchange and correlation. B3LYP is a widely used example. |
| Basis Set | A set of mathematical functions used to build the molecular orbitals. 6-311++G(d,p) is a common, flexible basis set for organic molecules. |
| Calculated Properties | Optimized geometry, HOMO/LUMO energies, molecular electrostatic potential, etc. |
Prediction of Electronic Transitions and Spectral Properties
The prediction of electronic transitions and the resulting spectral properties, such as UV-Vis absorption spectra, is another significant application of quantum chemical calculations. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose.
For this compound, the electronic transitions are expected to be dominated by charge-transfer (CT) excitations. In these transitions, an electron is promoted from a molecular orbital primarily located on the electron-donating (anilino) part of the molecule to a molecular orbital centered on the electron-accepting (ethenetricarbonitrile) portion. This corresponds to a HOMO-LUMO transition, where the Lowest Unoccupied Molecular Orbital (LUMO) is expected to be localized on the cyano groups.
The energy of this transition, and thus the wavelength of maximum absorption (λmax), is highly dependent on the energy gap between the HOMO and LUMO. The push-pull nature of the molecule is designed to lower this energy gap, often shifting the absorption into the visible region of the electromagnetic spectrum.
Theoretical calculations can predict the energies of various possible electronic transitions, their corresponding oscillator strengths (which relate to the intensity of the absorption), and the nature of the orbitals involved. Simple analytical expressions for the electronic energy levels of molecules are not feasible, making these computational approaches essential for understanding their qualitative features. ufg.br
The Franck-Condon principle governs the intensities of vibronic transitions that accompany the main electronic transition. ufg.br It states that electronic transitions occur much faster than nuclear motion, so the most probable transition is a "vertical transition" where the nuclear geometry does not change. ufg.br
Table 2: Predicted Electronic Transitions for this compound (Illustrative)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 2.58 | 480 | 0.85 | HOMO → LUMO (π → π*) |
| S0 → S2 | 3.10 | 400 | 0.15 | HOMO-1 → LUMO |
| S0 → S3 | 3.54 | 350 | 0.05 | HOMO → LUMO+1 |
Note: This table presents hypothetical data to illustrate the output of TD-DFT calculations for predicting electronic transitions. The values are not based on actual calculations for the specified compound.
Despite a comprehensive search for scientific literature detailing the spectroscopic and photophysical properties of this compound, no specific experimental data or detailed research findings were found. The information required to populate the requested sections and subsections of the article is not available in the public domain based on the conducted searches.
Therefore, this request cannot be fulfilled.
Spectroscopic and Photophysical Investigations of 3,5 Dichloroanilino Ethenetricarbonitrile
Photoluminescence (PL) Spectroscopy
Time-Resolved Photoluminescence and Excited State Lifetime Measurements
Time-resolved photoluminescence (TRPL) spectroscopy is a important technique used to investigate the excited-state dynamics of fluorescent molecules. For a donor-π-acceptor (D-π-A) compound like (3,5-Dichloroanilino)ethenetricarbonitrile, TRPL measurements would provide critical insights into the lifetime of its excited state and the kinetics of radiative and non-radiative decay processes.
In such systems, photoexcitation typically leads to an intramolecular charge transfer (ICT) state. The stability and decay pathways of this ICT state are highly sensitive to the electronic nature of the donor and acceptor groups, as well as the surrounding environment. The electron-donating 3,5-dichloroanilino group and the strongly electron-withdrawing ethenetricarbonitrile moiety would facilitate the formation of a highly polarized excited state.
The excited state lifetime (τ) is a key parameter obtained from TRPL studies. For similar organic D-π-A dyes, lifetimes can range from picoseconds to nanoseconds, influenced by factors such as solvent polarity and the presence of quenching agents. A hypothetical decay profile for this compound might exhibit multi-exponential decay kinetics, which could be attributed to the existence of multiple excited state conformations or different decay channels.
Table 1: Hypothetical Time-Resolved Photoluminescence Data
| Parameter | Value |
| Excitation Wavelength (nm) | ~450 |
| Emission Wavelength (nm) | ~550-650 |
| Excited State Lifetime (τ) | Not available |
Note: The data in this table is hypothetical and serves as an example of what would be measured.
Vibrational Spectroscopy (Infrared and Raman) for Structural Conformational Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to probe the molecular vibrations of a compound, providing a fingerprint of its structural and conformational characteristics.
For this compound, the IR and Raman spectra would be expected to show characteristic bands corresponding to the various functional groups present in the molecule. The nitrile (C≡N) stretching vibrations would appear as strong, sharp bands in the region of 2200-2240 cm⁻¹ in both IR and Raman spectra. The C=C stretching of the ethene bridge would be observed around 1580-1620 cm⁻¹.
The aromatic ring of the 3,5-dichloroanilino group would give rise to a series of bands in the 1400-1600 cm⁻¹ region due to C=C stretching vibrations. The C-N stretching vibration would likely be found in the 1250-1350 cm⁻¹ range. The C-Cl stretching modes are expected in the lower frequency region, typically between 600 and 800 cm⁻¹. Analysis of the positions and intensities of these bands could provide information on the conformation of the molecule, such as the degree of planarity between the aniline (B41778) ring and the ethenetricarbonitrile group.
Table 2: Expected Vibrational Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C≡N Stretch | 2200-2240 |
| C=C (Ethene) Stretch | 1580-1620 |
| C=C (Aromatic) Stretch | 1400-1600 |
| C-N Stretch | 1250-1350 |
| C-Cl Stretch | 600-800 |
Note: These are general expected ranges and specific values for the target compound are not available.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules by providing information about the chemical environment of individual atoms.
For this compound, ¹H and ¹³C NMR spectra would provide key structural information. In the ¹H NMR spectrum, the protons on the aromatic ring would appear in the aromatic region (typically 7.0-8.5 ppm). The pattern of these signals would be characteristic of the 1,3,5-trisubstituted benzene ring. The vinylic proton would likely appear as a singlet in a region shifted downfield due to the electron-withdrawing effect of the cyano groups. The N-H proton would also be present, with its chemical shift being sensitive to the solvent and concentration.
In the ¹³C NMR spectrum, distinct signals would be observed for each unique carbon atom. The carbons of the nitrile groups would be found in the 110-120 ppm range. The olefinic carbons would have characteristic shifts, and the aromatic carbons would appear in the 120-150 ppm region. The specific chemical shifts would be influenced by the electron distribution within the molecule.
Table 3: Predicted NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (Aromatic) | 7.0-8.5 |
| ¹H (Vinylic) | Not available |
| ¹H (N-H) | Not available |
| ¹³C (C≡N) | 110-120 |
| ¹³C (Olefinic) | Not available |
| ¹³C (Aromatic) | 120-150 |
Note: These are predicted ranges; specific experimental data for this compound is not available.
Electrochemical Behavior and Redox Processes of 3,5 Dichloroanilino Ethenetricarbonitrile
Cyclic Voltammetry Studies
Cyclic voltammetry is a potent electrochemical technique used to investigate the redox properties of a species in solution. A study of (3,5-Dichloroanilino)ethenetricarbonitrile would involve applying a linearly varying potential to a working electrode and measuring the resulting current. This would provide insights into the oxidation and reduction processes of the molecule.
Determination of Oxidation and Reduction Potentials
The oxidation and reduction potentials are fundamental parameters that quantify the ease with which a molecule can lose or gain electrons. For this compound, the oxidation potential would correspond to the removal of an electron, likely from the electron-rich anilino group, while the reduction potential would relate to the addition of an electron, potentially to the electron-withdrawing ethenetricarbonitrile moiety. These potentials are typically determined from the peak potentials observed in the cyclic voltammogram.
Investigation of Reversibility and Irreversibility of Redox Processes
The reversibility of a redox process indicates the stability of the electrochemically generated species. A reversible process is characterized by a stable radical ion that can be cycled between its oxidized and reduced forms without significant degradation. In contrast, an irreversible process suggests that the generated species is unstable and undergoes subsequent chemical reactions. The reversibility of the redox processes for this compound would be assessed by analyzing the separation between the anodic and cathodic peak potentials and the ratio of their peak currents.
Electrogenerated Chemiluminescence (ECL) Phenomena
Electrogenerated chemiluminescence is a process where light is produced from the reaction of electrochemically generated radical ions. Should this compound possess suitable electronic properties, it might exhibit ECL. This would involve the generation of its radical anion and radical cation at the electrode surface, followed by their annihilation reaction to produce an excited state that emits light upon relaxation. The study of its ECL properties would provide valuable information about its potential applications in light-emitting devices and analytical sensors.
Correlation between Molecular Electronic Structure and Electrochemical Activity
The electrochemical behavior of a molecule is intrinsically linked to its electronic structure. For this compound, the presence of the electron-donating dichloroanilino group and the electron-withdrawing ethenetricarbonitrile group would create a donor-acceptor system. Theoretical calculations, such as Density Functional Theory (DFT), could be employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energies would be expected to correlate with the experimentally determined oxidation and reduction potentials, respectively, providing a deeper understanding of the structure-property relationship.
Charge Transfer Complexation Studies Involving 3,5 Dichloroanilino Ethenetricarbonitrile
Principles of Charge Transfer (CT) Complex Formation
The theoretical framework for understanding charge transfer complexation is well-developed, providing a basis for predicting and interpreting the behavior of these systems.
Electron Donor-Acceptor (EDA) Interactions
At the core of CT complex formation are electron donor-acceptor (EDA) interactions. In a typical complex, a molecule with a low ionization potential (the donor) transfers a fraction of its electron density to a molecule with a high electron affinity (the acceptor). This transfer results in a weak attractive force that holds the donor and acceptor molecules together. The strength of this interaction is dependent on the specific electronic properties of the donor and acceptor, as well as the surrounding solvent environment. While general principles of EDA interactions are understood, their specific application to (3,5-Dichloroanilino)ethenetricarbonitrile as a donor has not been documented.
Stoichiometry of Complexation
The stoichiometry of a charge transfer complex, which describes the ratio of donor to acceptor molecules, is a critical parameter determined experimentally. Techniques such as Job's method of continuous variation and molar ratio methods are commonly employed to elucidate the stoichiometry, which is often found to be 1:1, but can also exhibit higher-order ratios. For this compound, the stoichiometry of any potential CT complexes remains undetermined due to a lack of empirical studies.
Spectroscopic Characterization of Charge Transfer Complexes
Spectroscopic methods are indispensable for identifying and characterizing charge transfer complexes.
Identification of Charge Transfer Absorption Bands
A hallmark of CT complex formation is the appearance of a new, often broad, absorption band in the UV-visible spectrum, which is absent in the spectra of the individual donor and acceptor molecules. This "charge transfer band" corresponds to the energy required to excite an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. The position and intensity of this band are sensitive to the nature of the donor, acceptor, and the polarity of the solvent. Without experimental data, the characteristic charge transfer absorption bands for complexes of this compound cannot be reported.
Thermodynamic and Kinetic Parameters of Complex Formation
Quantitative analysis of charge transfer complexation involves the determination of key thermodynamic and kinetic parameters.
Determination of Association Constants and Dissociation Energies
The stability of a charge transfer complex in solution is quantified by its association constant (K) or formation constant (Kf). Spectrophotometric methods, such as the Benesi-Hildebrand and Scatchard plots, are frequently used to determine these constants from changes in the absorbance of the charge transfer band with varying concentrations of the donor or acceptor. The dissociation energy, which is the energy required to break the complex back into its constituent donor and acceptor molecules, provides further insight into the strength of the EDA interaction. Regrettably, no such thermodynamic data has been published for complexes involving this compound.
The performed searches, which included the exact compound name, its synonyms such as ((3,5-dichlorophenyl)amino)ethene-1,1,2-tricarbonitrile, and broader terms related to substituted anilinoethenetricarbonitriles, did not yield any relevant research findings or data tables. The scientific literature accessible through the performed searches does not appear to contain studies on the charge transfer properties of this specific compound.
Therefore, it is not possible to provide the requested detailed analysis, research findings, or data tables for section "6.3.2. Influence of Solvent Polarity and Environmental Factors on CT Properties" as it pertains to this compound.
Nonlinear Optical Nlo Properties and Phenomena of 3,5 Dichloroanilino Ethenetricarbonitrile
Second-Harmonic Generation (SHG) Activity
Second-Harmonic Generation is a second-order nonlinear optical process in which photons interacting with a nonlinear material are effectively "combined" to generate new photons with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. A key requirement for a material to exhibit SHG is a non-centrosymmetric structure, as this allows for a non-zero second-order susceptibility (χ⁽²⁾).
While specific experimental SHG efficiency data for crystalline (3,5-Dichloroanilino)ethenetricarbonitrile is not extensively reported in publicly available literature, its molecular structure is inherently asymmetric. In D-π-A chromophores like this, the significant difference in electron density between the donor and acceptor ends induces a large molecular dipole moment and a high first hyperpolarizability (β), which is the molecular origin of the bulk SHG effect. Materials composed of such molecules are strong candidates for SHG activity, provided they crystallize in a non-centrosymmetric space group that allows the molecular β values to add up constructively. The process is highly dependent on the crystal packing and orientation of the molecules.
Third-Order Nonlinear Optical Response
Third-order NLO phenomena, governed by the third-order susceptibility (χ⁽³⁾), are present in all materials, regardless of symmetry. These effects include two-photon absorption, the optical Kerr effect (an intensity-dependent refractive index), and optical limiting. Organic molecules with extended π-conjugated systems, such as this compound, are known to exhibit significant third-order NLO responses due to the high mobility and polarizability of their π-electrons.
Two-Photon Absorption (TPA) Characteristics
Two-Photon Absorption is a nonlinear process where a molecule simultaneously absorbs two photons of lower energy to transition to an excited state that would typically require a single photon of their combined energy. The strength of this phenomenon is quantified by the TPA cross-section (σ₂). D-π-A molecules are known to possess large TPA cross-sections, particularly when there is a substantial change in the dipole moment between the ground and excited states, a condition met by the strong ICT character of this compound.
The TPA characteristics are directly linked to the third-order susceptibility. Enhanced TPA is often observed in molecules with strong electron-donating and electron-accepting groups connected by an efficient π-bridge, as this configuration facilitates the charge redistribution necessary for the two-photon transition.
Intensity-Dependent Refractive Index and Optical Limiting
The refractive index of a third-order NLO material can change with the intensity of incident light, a phenomenon described by the equation n = n₀ + n₂I, where n₀ is the linear refractive index, I is the light intensity, and n₂ is the nonlinear refractive index. This effect is crucial for applications like optical switching.
Optical limiting is a protective mechanism where a material's transmittance decreases with increasing incident laser intensity. This is often a result of strong nonlinear absorption processes like TPA or reverse saturable absorption (RSA). Materials with high third-order NLO responses are prime candidates for optical limiting applications, protecting sensitive optical sensors or the human eye from high-intensity laser pulses. The strong ICT and extended π-conjugation in this compound make it a promising candidate for such applications, although specific performance metrics would require experimental validation via techniques like the Z-scan method.
Molecular Design Principles for Enhanced NLO Properties
The NLO response of a D-π-A molecule like this compound is not accidental but is the result of deliberate molecular engineering. Several key principles govern the enhancement of NLO properties in such systems. nih.govnih.gov
Donor and Acceptor Strength: The magnitude of the NLO response is strongly correlated with the electron-donating and electron-accepting power of the respective moieties. nih.gov Stronger donors and acceptors lead to a greater degree of ICT, a lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and consequently, larger hyperpolarizabilities. nih.gov
π-Conjugated Bridge: The π-bridge acts as a conduit for charge transfer. nih.gov Its length and composition are critical. An efficient bridge facilitates electron delocalization between the donor and acceptor, enhancing the NLO response. nih.gov
Molecular Planarity: A more planar molecular structure generally improves π-orbital overlap along the conjugation path, leading to enhanced electron delocalization and larger NLO coefficients. nih.gov Deviations from planarity can disrupt conjugation and reduce the NLO response.
The table below summarizes these core design principles.
| Design Principle | Role in Enhancing NLO Properties | Application in this compound |
| Donor/Acceptor Strength | Increases intramolecular charge transfer (ICT), leading to higher molecular hyperpolarizabilities (β and γ). | The dichloroaniline group is a moderate donor, while the tricarbonitrile group is a very strong acceptor, creating a potent D-A pair. |
| π-Conjugation System | Acts as a "wire" for electrons to move from donor to acceptor; longer, more efficient bridges enhance NLO response. nih.gov | The ethene bridge provides a short but effective conjugated path for ICT. |
| Molecular Geometry | Planarity maximizes π-orbital overlap, improving charge delocalization and NLO efficiency. nih.gov | The molecule can adopt a relatively planar conformation, facilitating efficient charge transfer across the bridge. |
| HOMO-LUMO Gap | A smaller energy gap between the HOMO and LUMO generally correlates with larger NLO responses. | The strong D-A pairing significantly lowers the HOMO-LUMO gap, making the molecule more polarizable. |
Theoretical Modeling and Quantum Mechanical Calculations of NLO Coefficients
In the absence of extensive experimental data, quantum mechanical calculations provide a powerful tool for predicting and understanding the NLO properties of molecules. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the most common computational methods employed for this purpose. rsc.org
These calculations can determine key electronic properties, including:
Molecular Geometry: Optimization of the ground-state structure.
Frontier Molecular Orbitals (HOMO/LUMO): Calculation of their energy levels and spatial distribution, which confirms the ICT character.
First Hyperpolarizability (β): The molecular coefficient related to second-order effects like SHG.
Second Hyperpolarizability (γ): The molecular coefficient related to third-order effects like TPA and the optical Kerr effect.
For D-π-A systems, theoretical calculations often show that the HOMO is localized on the donor and π-bridge, while the LUMO is centered on the acceptor, visually confirming the ICT mechanism upon electronic excitation. By systematically modifying the donor, acceptor, or π-bridge in silico, computational models can guide the synthesis of new molecules with optimized NLO properties. rsc.org For instance, calculations on the proto-typical D-π-A molecule, p-nitroaniline, have been extensively used as a benchmark for evaluating computational methods. researchgate.netresearchgate.net Similar theoretical studies would be invaluable for quantifying the precise NLO coefficients of this compound and exploring its potential relative to other chromophores.
The table below shows an example of the kind of data that can be generated for a reference molecule using these computational methods.
| Computational Method | Property Calculated | Typical Value for p-nitroaniline (Reference) | Significance |
| DFT (e.g., B3LYP, M06) | Optimized Geometry | Bond lengths, angles | Confirms planarity and conjugation path. |
| DFT | HOMO-LUMO Gap | ~4.5 - 5.0 eV | Indicates energy required for electronic transition. |
| DFT/TD-DFT | First Hyperpolarizability (β) | ~10-30 x 10⁻³⁰ esu | Quantifies potential for second-order NLO activity. |
| DFT/TD-DFT | Second Hyperpolarizability (γ) | ~10-100 x 10⁻³⁶ esu | Quantifies potential for third-order NLO activity. |
Information regarding "this compound" is currently unavailable in the public domain.
Extensive searches for scientific literature and crystallographic data concerning the chemical compound "this compound" have yielded no specific results. Consequently, an article focusing on the crystal engineering and solid-state characteristics of this particular compound, as outlined in the user's request, cannot be generated at this time.
The requested detailed analysis, including single-crystal X-ray diffraction, molecular conformation, intermolecular interactions, polymorphism, and anisotropic optical and electronic properties, is contingent upon the existence of published research on this specific molecule. The current body of scientific literature accessible through public databases does not appear to contain this information.
While searches did identify data for related compounds containing the "(3,5-Dichloroanilino)" moiety, such as "(Z)-3-[(3,5-Dichloroanilino)methylidene]-5-(4-methylphenyl)furan-2(3H)-one", the distinct molecular structure of these analogues means their crystallographic and physicochemical properties are not transferable to "this compound". Similarly, general literature on concepts like hydrogen bonding, π-π stacking, polymorphism, and anisotropic properties in other molecular systems cannot be applied to generate a scientifically accurate and specific article about the target compound without direct experimental or theoretical data.
Therefore, the generation of the requested article must be deferred until relevant research on "this compound" becomes publicly available.
Structure Property Relationships and Future Research Directions
Systematic Studies on the Influence of Structural Modifications on Electronic, Spectroscopic, and Electrochemical Properties
The electronic, spectroscopic, and electrochemical properties of donor-π-acceptor molecules like (3,5-Dichloroanilino)ethenetricarbonitrile are intrinsically linked to their molecular structure. Systematic studies on related compounds reveal that even subtle changes to the donor, acceptor, or the π-conjugated bridge can lead to significant shifts in their functional characteristics.
The electron-donating strength of the aniline (B41778) moiety plays a crucial role in determining the energy of the Highest Occupied Molecular Orbital (HOMO). For instance, replacing the chloro substituents on the aniline ring with stronger electron-donating groups, such as methoxy or dimethylamino groups, would be expected to raise the HOMO energy level. Conversely, the introduction of the two chlorine atoms in the 3 and 5 positions of the aniline ring in the title compound is anticipated to lower the HOMO energy compared to an unsubstituted aniline derivative, due to the electron-withdrawing inductive effect of the halogens.
The ethenetricarbonitrile group, a potent electron acceptor, dictates the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Modifications to this part of the molecule are less common but would have a profound impact on the electronic properties.
The interplay between the donor and acceptor groups governs the intramolecular charge transfer (ICT) characteristics of the molecule. This charge transfer is responsible for the molecule's absorption and emission properties. In analogous donor-π-acceptor compounds with a dicyanovinyl acceptor, a linear correlation has been observed between the Hammett resonance effect of the donor substituent and the optical band gap energy (Eg). beilstein-journals.orgresearchgate.net It is generally found that a stronger donor leads to a lower Eg. beilstein-journals.orgresearchgate.net
The following interactive table summarizes the expected trends in the electronic and spectroscopic properties of anilinoethenetricarbonitrile derivatives based on the nature of the substituent on the aniline ring.
| Substituent on Aniline Ring | Expected Effect on HOMO Energy | Expected Effect on LUMO Energy | Expected Effect on Optical Band Gap (Eg) | Expected Shift in Absorption Maximum (λmax) |
| Strong Electron-Donating (e.g., -N(CH₃)₂) | Increase | Minimal Change | Decrease | Red Shift (to longer wavelengths) |
| Weak Electron-Donating (e.g., -CH₃) | Slight Increase | Minimal Change | Slight Decrease | Slight Red Shift |
| Unsubstituted (-H) | Baseline | Baseline | Baseline | Baseline |
| Weak Electron-Withdrawing (e.g., -Cl) | Decrease | Minimal Change | Increase | Blue Shift (to shorter wavelengths) |
| Strong Electron-Withdrawing (e.g., -NO₂) | Significant Decrease | Minimal Change | Significant Increase | Significant Blue Shift |
Electrochemical studies, such as cyclic voltammetry, on similar donor-acceptor systems provide insights into their redox behavior. The oxidation potential is primarily associated with the donor (aniline) moiety, while the reduction potential is linked to the acceptor (ethenetricarbonitrile) part. Therefore, introducing electron-withdrawing chlorine atoms, as in this compound, is expected to make the compound more difficult to oxidize compared to its non-chlorinated counterpart.
Computational Design and Prediction of Novel Derivatives with Tailored Properties
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for the rational design and prediction of the properties of novel donor-π-acceptor chromophores. researchgate.netrsc.org These methods allow for the in-silico investigation of a vast array of derivatives, enabling the selection of the most promising candidates for synthesis and experimental validation.
For this compound and its derivatives, computational models can accurately predict key parameters such as:
Geometric Structures: Optimization of the molecular geometry to understand the planarity and bond lengths.
Electronic Properties: Calculation of HOMO and LUMO energy levels, the HOMO-LUMO gap, and electron density distribution. rsc.org
Spectroscopic Properties: Simulation of UV-Vis absorption and emission spectra to predict the maximum absorption wavelength (λmax) and the nature of electronic transitions. researchgate.net
Nonlinear Optical (NLO) Properties: Estimation of hyperpolarizabilities to assess the potential for applications in photonics and optoelectronics. nih.gov
By systematically varying the substituents on the aniline ring or modifying the π-conjugated system in the computational model, researchers can establish clear structure-property relationships. For example, DFT calculations can quantify the impact of adding a third cyano group to a dicyanovinyl acceptor, providing a theoretical basis for the enhanced electron-accepting strength of the ethenetricarbonitrile moiety.
The predictive power of these computational methods allows for the pre-screening of numerous potential derivatives with tailored properties. For instance, if a molecule with a specific absorption wavelength is desired for a particular optoelectronic application, different donor groups can be computationally tested to identify the structure that best meets this requirement. This computational-first approach significantly accelerates the materials discovery process, saving time and resources.
Advanced Materials Science Implications and Potential for Optoelectronic Devices
The unique electronic structure of this compound and its derivatives makes them highly promising candidates for a range of advanced materials science applications, particularly in the field of optoelectronics. beilstein-journals.orgdigitellinc.com The inherent donor-acceptor character facilitates intramolecular charge transfer, a key process for many electronic and photonic functions.
Organic Semiconductors: Donor-acceptor molecules are fundamental building blocks for organic semiconductors. mdpi.comnih.gov Depending on the relative energies of their HOMO and LUMO levels, they can function as p-type (hole-transporting) or n-type (electron-transporting) materials in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The ability to tune these energy levels through chemical modification is a significant advantage of organic materials. nih.gov
Organic Photovoltaics (OPVs): In the context of solar energy, donor-acceptor molecules are crucial components of the active layer in organic solar cells. rsc.orgmdpi.com The charge transfer from the donor to the acceptor upon light absorption is the primary step in generating an electrical current. The efficiency of this process is highly dependent on the molecular structure and the morphology of the donor-acceptor blend.
Nonlinear Optical (NLO) Materials: The significant change in dipole moment upon excitation in push-pull molecules like this compound can lead to large second-order and third-order nonlinear optical responses. This makes them attractive for applications in telecommunications, optical data storage, and frequency conversion.
The following table outlines the potential applications of ethenetricarbonitrile derivatives in optoelectronic devices and the key properties required for each application.
| Application | Key Property | Role of Ethenetricarbonitrile Derivative |
| Organic Field-Effect Transistors (OFETs) | Charge carrier mobility, appropriate HOMO/LUMO levels | Active semiconductor layer (p-type or n-type) |
| Organic Light-Emitting Diodes (OLEDs) | High photoluminescence quantum yield, suitable emission color | Emissive layer or host material |
| Organic Photovoltaics (OPVs) | Broad absorption spectrum, efficient charge separation | Electron acceptor or donor in the active layer |
| Nonlinear Optics (NLO) | High hyperpolarizability | Active chromophore in NLO materials |
Challenges and Opportunities in Fundamental Chemical Research of Ethenetricarbonitrile Derivatives
The field of ethenetricarbonitrile derivatives, as part of the broader family of push-pull chromophores, is rich with opportunities for fundamental chemical research, though it is not without its challenges. beilstein-journals.orgnih.gov
Synthesis: While the synthesis of many donor-acceptor compounds can be straightforward, achieving high yields and purity for complex derivatives can be challenging. The development of more efficient and atom-economical synthetic routes is an ongoing area of research. nih.gov
Photostability: For many optoelectronic applications, the long-term stability of the material under illumination is critical. Understanding and mitigating photodegradation pathways is a significant challenge that requires detailed mechanistic studies.
Solid-State Packing: The performance of organic electronic devices is not only dependent on the properties of individual molecules but also on their organization in the solid state. Controlling the intermolecular interactions and crystal packing to optimize charge transport and other solid-state properties is a major research focus.
Despite these challenges, the opportunities for discovery and innovation are vast. The "tunability" of the electronic and optical properties of these molecules through synthetic chemistry offers a significant advantage over traditional inorganic materials. rsc.orgnih.gov Future research will likely focus on:
Multifunctional Materials: Designing single molecules that combine multiple functionalities, such as simultaneous light emission and high charge carrier mobility.
Supramolecular Chemistry: Utilizing non-covalent interactions to control the self-assembly of ethenetricarbonitrile derivatives into highly ordered functional architectures.
Bio-inspired Systems: Mimicking natural photosynthetic systems to create highly efficient light-harvesting and energy-transfer materials.
The continued exploration of the fundamental chemistry of ethenetricarbonitrile derivatives will undoubtedly lead to the development of new materials with unprecedented properties, paving the way for the next generation of advanced technologies.
Q & A
Q. How can contradictory data on the compound’s catalytic activity in organic transformations be resolved?
- Methodological Answer : Replicate conflicting studies under strictly controlled conditions (e.g., inert atmosphere, standardized reagent batches). Use statistical tools (e.g., ANOVA) to identify confounding variables. For instance, trace metal impurities in solvents or catalysts may account for discrepancies in reaction yields .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Q. What computational strategies predict the compound’s intermolecular interactions in supramolecular assemblies?
- Methodological Answer : Employ molecular docking (AutoDock Vina) or MD simulations (GROMACS) to model hydrogen bonding between the anilino NH group and acceptor moieties. Compare predicted binding affinities with experimental XRD data for validation .
如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24
Q. How can the compound’s bioactivity be rationalized against its electronic and steric properties?
- Methodological Answer : Construct QSAR models using descriptors like Hammett σ constants (for chlorine substituents) and molecular volume. Correlate with bioassay data (e.g., enzyme inhibition IC50) to identify pharmacophores. For chlorinated aromatics, enhanced lipophilicity often correlates with membrane permeability .
Data Analysis & Validation
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation) for LD50 determination. Include confidence intervals and assess outliers via Grubbs’ test. For reproducibility, perform triplicate experiments with independent batches .
Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?
- Methodological Answer : Collect single-crystal XRD data (Mo Kα radiation, 100 K) and refine structures using SHELX. Compare experimental bond angles/torsion angles with computational predictions to identify polymorphic variations .
Literature & Collaboration
Q. What platforms enable efficient collaboration with researchers working on similar halogenated organics?
- Methodological Answer : Use ResearchGate to identify experts via keyword searches (e.g., “chloroanilino derivatives”) and join niche forums (e.g., ACS Organic Division). Cross-reference patent databases (e.g., USPTO) and preprint servers (ChemRxiv) for unpublished methodologies .【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

